1-Bromo-2-methoxypropane

Descripción

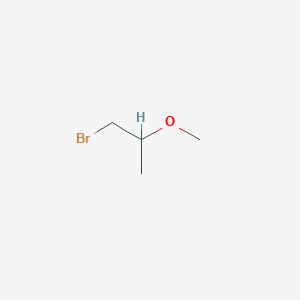

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-methoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHBRIULGNSYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23465-33-0 | |

| Record name | 1-bromo-2-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Methoxypropane

Alkylation Approaches in 1-Bromo-2-methoxypropane Synthesis

Alkylation approaches represent a direct and common strategy for synthesizing haloalkanes. These methods typically involve the substitution of a leaving group, such as a hydroxyl group, with a bromide ion or the addition of bromo- and methoxy- groups across a double bond.

A foundational method for the synthesis of this compound is the direct bromination of the corresponding alcohol, 2-methoxy-1-propanol. This reaction is a classic example of a nucleophilic substitution, specifically an S(_N)2 reaction. The process involves the protonation of the hydroxyl group by a strong acid, such as hydrobromic acid (HBr) often in the presence of a dehydrating agent like sulfuric acid (H(_2)SO(_4)). Protonation converts the poor leaving group (-OH) into a good leaving group (-OH(_2^+)), which is subsequently displaced by the nucleophilic bromide ion.

This method is analogous to the synthesis of 1-Bromo-2-methylpropane from isobutanol, where hydrobromic acid is used to convert the primary alcohol into the corresponding alkyl bromide chemicalbook.com. The reaction proceeds efficiently for primary alcohols like 2-methoxy-1-propanol due to the accessibility of the primary carbon for backside attack by the bromide ion.

| Starting Material | Reagents | Product |

|---|---|---|

| 2-methoxy-1-propanol | Hydrobromic Acid (HBr), Sulfuric Acid (H₂SO₄) | This compound |

An alternative route involves the electrophilic addition to an alkene, specifically propene. The reaction, known as bromomethoxylation, involves the addition of a bromine atom and a methoxy (B1213986) group across the double bond. This process is highly regioselective and follows Markovnikov's rule nih.gov.

In this reaction, propene is treated with a source of electrophilic bromine (e.g., N-Bromosuccinimide or Br(_2)) in methanol (B129727) as the solvent. The reaction mechanism initiates with the electrophilic attack of Br(^+) on the propene double bond. This attack occurs at the terminal carbon (C1), leading to the formation of a more stable secondary carbocation at the internal carbon (C2). The solvent, methanol, then acts as a nucleophile, attacking the carbocation at C2. A final deprotonation step yields the this compound product. The regioselectivity ensures that the bromine attaches to the less substituted carbon and the methoxy group to the more substituted carbon nih.gov. Research has demonstrated this method using reagents like sodium bromide in methanol under electrolytic conditions lookchem.com. A facile version of this reaction has been reported using a polymer-supported bromine resin under microwave irradiation, which proceeds quantitatively in a very short reaction time nih.gov.

| Starting Material | Reagents | Product |

|---|---|---|

| Propene | Bromine source (e.g., NaBr, Polymer-supported Br₂), Methanol | This compound |

Stereoselective and Chiral Pool Synthetic Routes

The synthesis of specific enantiomers of this compound requires stereoselective methods. These approaches are crucial when the chirality of the molecule is important for its intended application.

While specific, peer-reviewed methods for the direct asymmetric synthesis of (R)- or (S)-1-Bromo-2-methoxypropane are not prominently documented in readily available literature, such syntheses can be conceptually designed based on established principles of asymmetric catalysis. A hypothetical approach could involve the bromomethoxylation of propene using a chiral catalyst. The catalyst would create a chiral environment around the alkene, directing the attack of the bromine and methanol to one face of the double bond over the other, thus producing an excess of one enantiomer.

A more practical and widely used approach for obtaining enantiomerically pure compounds is "chiral pool" synthesis. This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.

For the synthesis of a specific enantiomer, such as (S)-1-Bromo-2-methoxypropane, one could start with a chiral precursor like (S)-2-methyloxirane (also known as (S)-propylene oxide). The synthesis would proceed in two steps:

Ring-opening of the epoxide: Treatment of (S)-propylene oxide with hydrobromic acid (HBr) results in a regioselective and stereospecific ring-opening. Under acidic conditions, the reaction proceeds via an S(_N)2-like mechanism where the bromide ion attacks the less sterically hindered carbon atom (C1) libretexts.orglibretexts.org. This attack occurs from the backside, leading to an inversion of configuration at that center is not relevant as it's not a stereocenter, but importantly, the stereochemistry at the C2 center is retained. This yields (S)-1-bromo-2-propanol.

Methylation: The resulting chiral secondary alcohol, (S)-1-bromo-2-propanol, can then be methylated using a standard Williamson ether synthesis. Reacting the alcohol with a base (e.g., sodium hydride) to form the alkoxide, followed by treatment with a methylating agent (e.g., methyl iodide), would yield the final product, (S)-1-Bromo-2-methoxypropane, with the stereochemistry preserved.

| Starting Material | Reagents | Intermediate | Reagents (Step 2) | Final Product |

|---|---|---|---|---|

| (S)-Propylene oxide | HBr | (S)-1-bromo-2-propanol | 1. NaH, 2. CH₃I | (S)-1-Bromo-2-methoxypropane |

Advanced Precursor-Based Syntheses

Moving beyond simple alcohols and alkenes, this compound can also be synthesized from other functionalized precursors, such as epoxides, in a non-stereospecific manner if a racemic starting material is used. Starting with racemic propylene oxide and following the two-step procedure described in section 2.2.2 (acid-catalyzed ring-opening with HBr followed by methylation) provides a robust synthetic route to racemic this compound. This approach is advantageous as it builds the required functionality in a controlled, stepwise manner. The acid-catalyzed ring-opening of the epoxide by HBr is highly regioselective, with the bromide nucleophile attacking the less-substituted carbon, yielding 1-bromo-2-propanol as the key intermediate libretexts.orglibretexts.org. Subsequent etherification provides the target molecule.

Another advanced approach, though less direct for this specific molecule, involves the transformation of carbonyl compounds. For instance, syntheses of related compounds like 1-bromo-2,2-dimethoxypropane have been developed starting from acetone google.com. This involves an initial bromination to form 1-bromoacetone, followed by acetal protection with methanol to install the methoxy groups google.com. While yielding a different final product, this strategy highlights the use of ketone precursors in the synthesis of complex bromo-alkoxy propanes.

Table of Compounds

| Compound Name | Role |

|---|---|

| This compound | Target Product |

| 2-methoxy-1-propanol | Starting Material |

| Hydrobromic Acid | Reagent |

| Sulfuric Acid | Reagent/Catalyst |

| Propene | Starting Material |

| Methanol | Reagent/Solvent |

| Sodium Bromide | Reagent |

| N-Bromosuccinimide | Reagent |

| (S)-Propylene oxide / (S)-2-methyloxirane | Chiral Starting Material |

| (S)-1-bromo-2-propanol | Intermediate |

| Sodium Hydride | Reagent |

| Methyl Iodide | Reagent |

| Propylene oxide / 2-methyloxirane | Starting Material |

| 1-bromo-2-propanol | Intermediate |

| Acetone | Precursor Example |

| 1-bromoacetone | Intermediate Example |

| 1-bromo-2,2-dimethoxypropane | Related Compound |

| 1-Bromo-2-methylpropane | Analogous Compound |

| Isobutanol / 2-Methyl-1-propanol | Analogous Starting Material |

Conversion of Related Propane (B168953) Derivatives

One of the most straightforward approaches to synthesizing this compound involves the chemical transformation of other functionalized propane molecules. A common strategy is the conversion of alcohols to alkyl bromides. For instance, the synthesis of 1-bromo-2-methylpropane from 2-methyl-1-propanol (isobutanol) is achieved by treatment with hydrobromic acid and sulfuric acid. chemicalbook.com This reaction proceeds via protonation of the alcohol, followed by nucleophilic substitution by the bromide ion.

A similar approach can be envisioned for the synthesis of this compound starting from 2-methoxy-1-propanol. The reaction would involve the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water), which is then displaced by a bromide ion from a source like sodium bromide or hydrobromic acid.

Another relevant synthetic route is the bromination of ketones followed by ketalization. For example, the synthesis of 1-bromo-2,2-dimethoxypropane begins with the bromination of acetone to yield 1-bromoacetone. google.com The subsequent reaction of 1-bromoacetone with trimethyl orthoformate in the presence of an acid catalyst leads to the formation of the desired dimethoxypropane derivative. google.com While this yields a different compound, the initial bromination of a propanone structure is a key step that could be adapted.

The table below summarizes representative reaction conditions for the conversion of related propane derivatives to brominated alkanes, which could be analogous to the synthesis of this compound.

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 2-Methyl-1-propanol | 48% HBr, H₂SO₄ | 90-95 | 12-16 | 1-Bromo-2-methylpropane | 42.9 |

| Acetone | Br₂, Dichloromethane | 65-75 | 11-13 | 1-Bromoacetone | Not specified |

| 1-Bromoacetone | Trimethyl orthoformate, HCl | Not specified | 2-3 | 1-Bromo-2,2-dimethoxypropane | Not specified |

Photochemical and Radical-Mediated Bromination Pathways

Photochemical and radical-mediated reactions offer an alternative route for the synthesis of this compound, typically starting from 2-methoxypropane. These reactions proceed via a free-radical chain mechanism, which involves initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) upon exposure to ultraviolet (UV) light or heat.

Propagation: A bromine radical then abstracts a hydrogen atom from 2-methoxypropane, forming a 2-methoxypropyl radical and hydrogen bromide (HBr). The regioselectivity of this step is crucial. The abstraction of a primary hydrogen (from the C1 or C3 methyl groups) or a secondary hydrogen (from the C2 methine group) will lead to different radical intermediates. The stability of the resulting radical determines the major product. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. In the case of 2-methoxypropane, a secondary radical at the C2 position or a primary radical at the C1 or C3 position can be formed. The secondary radical is more stable, but the primary hydrogens are more numerous.

The resulting 2-methoxypropyl radical then reacts with another molecule of Br₂ to form this compound or 2-bromo-2-methoxypropane and a new bromine radical, which continues the chain reaction.

Termination: The reaction terminates when two radicals combine.

The regioselectivity of the bromination of alkanes is highly dependent on the relative stability of the possible radical intermediates. For 2-methoxypropane, hydrogen abstraction can occur at the primary (C1) or secondary (C2) carbon. The presence of the electron-donating methoxy group at the C2 position will stabilize an adjacent radical at the C1 position to some extent, but a secondary radical at C2 would also be relatively stable. Therefore, a mixture of this compound and 2-bromo-2-methoxypropane is expected, with the exact ratio depending on reaction conditions such as temperature and the specific radical initiator used.

| Reactant | Brominating Agent | Initiator | Expected Major Product | Expected Minor Product |

| 2-Methoxypropane | Br₂ | UV light | This compound | 2-Bromo-2-methoxypropane |

| 2-Methoxypropane | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | This compound | 2-Bromo-2-methoxypropane |

Catalytic Methods in this compound Synthesis

Catalytic methods provide powerful tools for the synthesis of halogenated compounds, often offering higher selectivity and milder reaction conditions compared to traditional methods. Both transition metal catalysis and organocatalysis have been explored for bromination reactions.

Transition Metal Catalysis in Bromination Reactions

Transition metal catalysis has emerged as a robust strategy for the functionalization of C-H bonds, including bromination. researchgate.netacs.org Various transition metals, such as palladium, rhodium, and platinum, have been shown to catalyze the synthesis of β-haloalkyl alkyl ethers from olefins in alcoholic solutions. osti.gov For the synthesis of this compound, a potential route could involve the palladium-catalyzed bromination of propene in the presence of methanol.

Copper-catalyzed reactions have also been developed for the bromination of distal C(sp³)–H bonds. acs.org These reactions often employ a directing group to achieve high regioselectivity. A hypothetical application to the synthesis of this compound could involve a substrate with a directing group that positions the copper catalyst to selectively functionalize the C1 methyl group of a 2-methoxypropane derivative.

The general mechanism for such a directed C-H bromination involves the coordination of the directing group to the metal center, followed by C-H activation to form a metallacyclic intermediate. Subsequent reaction with a bromine source, such as N-bromosuccinimide (NBS), leads to the formation of the brominated product and regeneration of the catalyst.

| Catalyst System | Substrate Type | Bromine Source | Key Feature |

| Pd(II) halides | Olefins (e.g., propene) | Cu(II) halides | Formation of β-haloalkyl alkyl ethers |

| Cu(II)/phenanthroline | Alkanes with directing groups | NBS/TMSN₃ | Distal C(sp³)–H bromination |

| [{Ru(p-cymene)Cl₂}₂] | 2-Phenylpyridine derivatives | Tetrabutylammonium tribromide | meta-selective C-H bromination |

Organocatalysis for Enhanced Selectivity

Organocatalysis has gained prominence as a powerful tool for asymmetric synthesis, enabling the preparation of chiral molecules with high enantioselectivity. researchgate.net In the context of bromination, chiral organocatalysts can be used to achieve the enantioselective α-bromination of aldehydes and ketones. rsc.org

For the synthesis of a chiral derivative of this compound, one could envision a strategy starting with a propanal derivative. The organocatalytic asymmetric α-bromination of propanal using a chiral amine catalyst, such as a proline derivative, would generate a chiral α-bromoaldehyde. Subsequent reduction of the aldehyde and etherification of the resulting alcohol would yield enantiomerically enriched this compound.

The mechanism of organocatalytic α-bromination typically involves the formation of an enamine intermediate from the reaction of the carbonyl compound with the chiral amine catalyst. This enamine then reacts with an electrophilic bromine source, such as NBS, in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Hydrolysis of the resulting brominated iminium ion releases the chiral α-bromo carbonyl compound and regenerates the catalyst.

| Catalyst Type | Substrate | Bromine Source | Product Type | Enantiomeric Excess (ee) |

| C₂-symmetric diphenylpyrrolidine | Aldehydes | NBS | α-Bromoaldehydes | Up to 96% |

| C₂-symmetric imidazolidine | Ketones | NBS | α-Bromoketones | Up to 94% |

Domino and Cascade Reactions in this compound Derivatization

Domino and cascade reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. 20.210.105researchgate.net These reactions involve a series of intramolecular or intermolecular transformations where the product of one step is the substrate for the next.

A hypothetical cascade reaction could be initiated by the reaction of this compound with a nucleophile, leading to the substitution of the bromine atom. If the nucleophile contains another reactive functional group, an intramolecular reaction could then take place. For example, reaction with a bifunctional nucleophile like a hydroxy-substituted enolate could lead to an initial substitution followed by an intramolecular cyclization to form a cyclic ether.

Another possibility involves the use of this compound as a precursor to an organometallic reagent. For instance, formation of a Grignard reagent followed by reaction with a suitable electrophile containing another reactive site could trigger a cascade sequence.

The development of such cascade reactions for the derivatization of this compound would open up new avenues for the synthesis of complex molecules with diverse functionalities.

Reaction Mechanisms and Pathways of 1 Bromo 2 Methoxypropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-Bromo-2-methoxypropane involve the replacement of the bromide ion, a good leaving group, by a nucleophile. The specific pathway for this substitution, whether unimolecular (SN1) or bimolecular (SN2), is highly dependent on the reaction conditions.

Unimolecular Nucleophilic Substitution (SN1) Pathways and Carbocation Intermediates

The SN1 mechanism proceeds through a two-step process, with the rate-determining step being the formation of a carbocation intermediate. For this compound, this would involve the departure of the bromide ion to form a secondary carbocation.

The stability of this carbocation is a critical factor in the viability of the SN1 pathway. The secondary nature of the carbocation offers some stability. However, the adjacent methoxy (B1213986) group plays a more significant role. The oxygen atom in the methoxy group can stabilize the positive charge on the adjacent carbon through resonance (a +M or +R effect), where a lone pair of electrons on the oxygen is delocalized to the carbocationic center. quora.comquora.com This resonance stabilization significantly lowers the activation energy for carbocation formation, making the SN1 pathway more favorable than for a typical secondary alkyl halide. This phenomenon is a form of neighboring group participation or anchimeric assistance, where the neighboring group enhances the reaction rate. spcmc.ac.inwikipedia.org

The carbocation intermediate is sp² hybridized and has a trigonal planar geometry. This planarity means the subsequent attack by a nucleophile can occur from either face of the carbocation.

| Factor | Effect on SN1 Pathway for this compound |

| Substrate Structure | Secondary alkyl halide, which can undergo SN1. |

| Carbocation Stability | Stabilized by the resonance effect of the neighboring methoxy group. |

| Leaving Group | Bromide is a good leaving group, facilitating carbocation formation. |

| Reaction Intermediate | A resonance-stabilized secondary carbocation. |

Bimolecular Nucleophilic Substitution (SN2) Pathways and Transition States

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This reaction proceeds through a five-coordinate transition state.

For this compound, a secondary alkyl halide, the SN2 pathway is sterically more hindered than for a primary alkyl halide. libretexts.orgpressbooks.pub The presence of the methyl and methoxymethyl groups around the reaction center impedes the backside attack of the nucleophile. The methoxy group itself can also contribute to steric hindrance. chemistrysteps.com

The transition state of the SN2 reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are at the axial positions, and the other three substituents are in the equatorial plane. dalalinstitute.com The partial negative charges on both the incoming nucleophile and the departing bromide ion characterize this high-energy state.

| Factor | Effect on SN2 Pathway for this compound |

| Substrate Structure | Secondary alkyl halide, which is moderately reactive towards SN2. |

| Steric Hindrance | Increased due to the presence of methyl and methoxymethyl groups. |

| Transition State | A crowded, high-energy trigonal bipyramidal structure. |

| Nucleophile | Strong, unhindered nucleophiles favor the SN2 pathway. |

Solvent Effects on SN1/SN2 Competition

The choice of solvent is a critical determinant in the competition between SN1 and SN2 pathways for this compound.

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids have the ability to solvate both cations and anions effectively through hydrogen bonding. These solvents stabilize the carbocation intermediate and the departing bromide ion, thereby favoring the SN1 mechanism . mugberiagangadharmahavidyalaya.ac.in

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess dipole moments but lack acidic protons. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, thus favoring the single-step SN2 mechanism . cureffi.org

| Solvent Type | Favored Mechanism | Reasoning |

| Polar Protic (e.g., Ethanol, Water) | SN1 | Stabilizes the carbocation intermediate and the leaving group. |

| Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Enhances the reactivity of the nucleophile. |

Stereochemical Inversion and Racemization in Substitution Reactions

The stereochemistry of the substitution product of this compound depends on the operative mechanism. The carbon atom bonded to the bromine is a chiral center.

SN1 Reaction and Racemization: The planar carbocation intermediate formed in the SN1 pathway can be attacked by the nucleophile from either the top or bottom face with roughly equal probability. nih.gov This leads to the formation of a nearly 50:50 mixture of two enantiomers, a product that is optically inactive. This process is known as racemization . chemistrysteps.com However, complete racemization is not always observed, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. nih.gov

SN2 Reaction and Inversion of Configuration: The SN2 mechanism involves a backside attack by the nucleophile, which is 180° opposite to the leaving group. dalalinstitute.com This concerted process leads to an inversion of the stereochemical configuration at the chiral center, often referred to as a Walden inversion. dalalinstitute.com If the starting material is, for example, the (R)-enantiomer, the product will be the (S)-enantiomer. vedantu.com

Elimination Reactions

In addition to substitution, this compound can also undergo elimination reactions, where a molecule of hydrogen bromide is removed to form an alkene.

Unimolecular Elimination (E1) Pathways

The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate and is therefore a two-step process. It is a first-order reaction, with the rate depending only on the concentration of the substrate. wikipedia.orglumenlearning.com

The formation of the resonance-stabilized secondary carbocation from this compound is the same rate-determining step as in the SN1 reaction. In the second step, a weak base (often the solvent) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

E1 reactions often compete with SN1 reactions because they share a common intermediate. lumenlearning.com Higher temperatures generally favor elimination over substitution. The major alkene product is typically the more substituted and therefore more stable one, following Zaitsev's rule.

| Factor | Effect on E1 Pathway for this compound |

| Substrate Structure | Secondary alkyl halide, capable of forming a stable carbocation. |

| Reaction Intermediate | A resonance-stabilized secondary carbocation. |

| Base | Weak bases and high temperatures favor the E1 pathway. |

| Competition | Competes with the SN1 reaction. |

Bimolecular Elimination (E2) Pathways and Stereoelectronic Requirements

The bimolecular elimination (E2) reaction of this compound involves a single, concerted step where a base removes a proton (H) from a carbon adjacent (β-carbon) to the carbon bearing the bromine (α-carbon), simultaneously with the departure of the bromide leaving group and the formation of a double bond. For this reaction to occur efficiently, specific stereoelectronic requirements must be met. The most critical of these is the anti-periplanar arrangement of the proton to be abstracted and the leaving group. askfilo.comlibretexts.org This alignment allows for optimal orbital overlap in the transition state, facilitating the smooth formation of the new π-bond. libretexts.org

In the case of this compound, the α-carbon is C1 and the β-carbon is C2. There are also hydrogens on C3, which are γ-hydrogens and not involved in the standard E2 mechanism. The key E2 pathway involves the abstraction of the hydrogen atom from the C2 carbon.

For the E2 reaction to proceed, the molecule must adopt a conformation where the hydrogen on C2 and the bromine on C1 are in an anti-periplanar relationship (a dihedral angle of 180°). This conformation places the base, the β-hydrogen, the two carbons, and the leaving group in the same plane. The base attacks the β-hydrogen, and as the C-H bond breaks, the electrons flow to form the C=C double bond, which in turn pushes out the bromide ion. The primary product of this elimination would be methoxypropene.

Table 1: Stereoelectronic Requirements for E2 Elimination of this compound

| Requirement | Description | Consequence for this compound |

| Concerted Mechanism | All bond-breaking and bond-forming occurs in a single step. | The rate is dependent on the concentration of both the substrate and the base. |

| Anti-periplanar Geometry | The β-hydrogen and the bromine leaving group must be in the same plane and on opposite sides of the C-C bond. askfilo.comlibretexts.org | The molecule must rotate into a specific staggered conformation for the reaction to occur. |

| Strong Base | A strong base is required to abstract the β-hydrogen. | Common bases include alkoxides (e.g., sodium ethoxide) and hydroxide. libretexts.org |

Competitive Pathways of Substitution versus Elimination

Alkyl halides like this compound can undergo both substitution (SN2) and elimination (E2) reactions when treated with a nucleophile/base. study.com The competition between these two pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions.

This compound is a primary alkyl halide (the bromine is attached to a carbon that is bonded to only one other carbon).

Substitution (SN2): Primary alkyl halides are generally good candidates for SN2 reactions because the electrophilic carbon is relatively unhindered, allowing for backside attack by a nucleophile. pearson.com

Elimination (E2): While primary substrates are less prone to elimination than secondary or tertiary ones, E2 reactions can still occur, especially with a strong, sterically hindered base.

The outcome of the reaction with this compound depends heavily on the reagent used:

Strong, Non-hindered Bases/Good Nucleophiles (e.g., NaOH, CH₃ONa): Both SN2 and E2 products are possible. The SN2 pathway, leading to 1,2-dimethoxypropane, might be favored due to the primary nature of the substrate. However, the presence of a substituent on the β-carbon (the methoxy group) can slightly increase the likelihood of elimination compared to a simple primary halide like 1-bromopropane.

Strong, Sterically Hindered Bases (e.g., potassium tert-butoxide, (CH₃)₃CO⁻K⁺): These bases are poor nucleophiles due to their bulk, which makes it difficult for them to access the electrophilic α-carbon for an SN2 attack. pearson.com They are, however, effective at abstracting the less hindered β-hydrogen, thus strongly favoring the E2 pathway to yield methoxypropene.

Table 2: Factors Influencing Substitution vs. Elimination for this compound

| Factor | Favoring Substitution (SN2) | Favoring Elimination (E2) |

| Substrate Structure | Primary alkyl halide (less substituted α-carbon) | Presence of a β-hydrogen |

| Nucleophile/Base | Strong, non-hindered nucleophiles (e.g., I⁻, RS⁻, CH₃O⁻) | Strong, sterically hindered bases (e.g., t-BuO⁻) |

| Temperature | Lower temperatures | Higher temperatures |

Organometallic Reactivity: Grignard and Related Reagents

Formation and Reactivity of Grignard Reagents from this compound

A Grignard reagent can be prepared from this compound by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). adichemistry.commnstate.edu The magnesium undergoes an oxidative insertion into the carbon-bromine bond, forming 2-methoxypropylmagnesium bromide.

Formation: CH₃OCH(CH₃)CH₂Br + Mg → CH₃OCH(CH₃)CH₂MgBr

The reaction is initiated on the surface of the magnesium metal. Often, activation of the magnesium is necessary to remove the passivating layer of magnesium oxide; this can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. wvu.edu The ether solvent is crucial as it stabilizes the Grignard reagent by coordinating to the magnesium atom. adichemistry.com

Reactivity: The resulting Grignard reagent, 2-methoxypropylmagnesium bromide, is a potent nucleophile and a strong base. mnstate.edu The carbon atom bonded to the magnesium is highly polarized and behaves as a carbanion. Its reactivity includes:

As a Strong Base: It will react readily with any protic source, such as water, alcohols, or carboxylic acids, to form the corresponding alkane (methoxypropane). mnstate.edu Therefore, the reaction must be carried out under strictly anhydrous conditions.

As a Nucleophile: The carbanionic carbon will attack electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, esters, and carbon dioxide. wvu.eduwisc.edu Reaction with an aldehyde or ketone, followed by an acidic workup, will produce a secondary or tertiary alcohol, respectively.

Table 3: Selected Reactions of 2-Methoxypropylmagnesium Bromide

| Electrophile | Intermediate Product | Final Product (after acidic workup) |

| Formaldehyde (CH₂O) | CH₃OCH(CH₃)CH₂CH₂O⁻ MgBr⁺ | 3-Methoxy-1-butanol |

| Acetone ((CH₃)₂CO) | CH₃OCH(CH₃)CH₂C(CH₃)₂O⁻ MgBr⁺ | 4-Methoxy-2-methyl-2-pentanol |

| Carbon Dioxide (CO₂) | CH₃OCH(CH₃)CH₂COO⁻ MgBr⁺ | 3-Methoxybutanoic acid |

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The organomagnesium reagent derived from this compound can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve a palladium or copper catalyst to couple the Grignard reagent with an organic halide or triflate.

A common example is the Kumada coupling, which uses palladium or nickel catalysts to couple a Grignard reagent with an aryl, vinyl, or alkyl halide. For instance, reacting 2-methoxypropylmagnesium bromide with an aryl bromide (Ar-Br) in the presence of a palladium catalyst like Pd(PPh₃)₄ would yield an alkylated aromatic compound.

Example Reaction (Kumada Coupling): CH₃OCH(CH₃)CH₂MgBr + Ar-Br --(Pd or Ni catalyst)--> CH₃OCH(CH₃)CH₂-Ar + MgBr₂

Copper-catalyzed coupling reactions are also prevalent. For example, reacting the Grignard reagent with another alkyl halide in the presence of a copper salt can lead to the formation of a new C-C bond, though homo-coupling can be a competing side reaction. These cross-coupling methods are powerful tools for constructing more complex molecular skeletons from simpler precursors.

Oxidation and Reduction Chemistry

Selective Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be selectively reduced to a carbon-hydrogen bond, effectively converting the alkyl halide into an alkane (methoxypropane), while leaving the ether functional group intact. Several methods can achieve this transformation.

One common method is the use of a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in some cases, although NaBH₄ is generally less reactive towards primary alkyl halides. A more effective method for this type of reduction is catalytic hydrogenation.

Catalytic Hydrogenation: This process involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base, like sodium acetate or triethylamine, is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing it from reacting with other parts of the molecule.

Reaction: CH₃OCH(CH₃)CH₂Br + H₂ --(Pd/C, Base)--> CH₃OCH(CH₃)CH₃ + HBr

Another approach involves radical-mediated reduction using a reagent like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). This method is highly effective for the reduction of alkyl halides and is tolerant of many functional groups, including ethers.

Table 4: Methods for Selective Reduction of this compound

| Reagent/Method | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Base | Methoxypropane |

| Tributyltin Hydride | Bu₃SnH, AIBN (initiator) | Methoxypropane |

| Activated Metals | Zn, HCl | Methoxypropane |

Oxidative Transformations and Functional Group Interconversions

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a secondary alkyl bromide and a secondary ether. This duality allows for a range of oxidative transformations and functional group interconversions, enabling its use as a versatile intermediate in organic synthesis.

Oxidative Transformations:

While specific oxidative studies on this compound are not extensively documented, the reactivity of its constituent functional groups provides insight into potential transformations. The ether linkage is susceptible to oxidation, which can proceed via different mechanisms depending on the reagents employed. For instance, oxidation of ethers can be achieved using agents like sodium or potassium bromate in an aqueous solution, a process that is often autocatalytic. bgu.ac.iltkla.irresearchgate.net The reaction with bromine, which can be generated in situ from bromate, is a key step in this process. tkla.ir This oxidation typically occurs at the α-carbon to the ether oxygen, potentially leading to the formation of esters or lactones. bgu.ac.iltkla.irresearchgate.net In the case of this compound, this could theoretically lead to the formation of a bromo-ester.

The alkyl bromide moiety can also undergo oxidation. The Kornblum oxidation provides a method for converting primary and secondary alkyl halides into aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) in the presence of a base. synarchive.comwikipedia.org This reaction proceeds through an alkoxysulfonium salt intermediate. For this compound, this reaction could potentially yield 1-bromo-2-propanone. Another method for the direct oxidation of alkyl bromides to aldehydes involves the use of DMSO in the presence of sodium iodide. tandfonline.comtandfonline.com

Functional Group Interconversions:

The bromine atom in this compound is a good leaving group, making the compound a suitable substrate for various nucleophilic substitution reactions, which are fundamental functional group interconversions.

One of the most significant interconversions is the Williamson ether synthesis , where an alkoxide displaces the bromide to form a new ether. This S(_N)2 reaction is a versatile method for preparing unsymmetrical ethers. For example, reacting this compound with a different alkoxide, such as sodium ethoxide, would yield 1-ethoxy-2-methoxypropane. The efficiency of this reaction is dependent on steric hindrance at the reaction center.

Another important functional group interconversion is the formation of a Grignard reagent . Reacting this compound with magnesium metal in an anhydrous ether solvent would produce (2-methoxyprop-1-yl)magnesium bromide. This organometallic compound is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

The following table summarizes some potential functional group interconversions of this compound:

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Sodium Ethoxide (NaOEt) | Williamson Ether Synthesis (S(_N)2) | 1-Ethoxy-2-methoxypropane |

| This compound | Magnesium (Mg), anhydrous ether | Grignard Reagent Formation | (2-Methoxyprop-1-yl)magnesium bromide |

| This compound | Sodium Cyanide (NaCN) | Nucleophilic Substitution (S(_N)2) | 3-Methoxybutanenitrile |

| This compound | Sodium Azide (NaN(_3)) | Nucleophilic Substitution (S(_N)2) | 1-Azido-2-methoxypropane |

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions represent pathways by which the atomic connectivity or spatial arrangement of a molecule is altered. For this compound, these transformations can be influenced by factors such as the presence of acidic or basic conditions, heat, or catalysts.

Rearrangement Reactions:

While specific rearrangement reactions of this compound are not extensively detailed in the literature, related structures provide insights into potential pathways. For instance, the rearrangement of a 4-alkoxy-5-bromoalk-2-en-1-ol to a cyclopentenone has been reported, proceeding under mild, likely acidic, conditions. acs.org This suggests that under certain conditions, the interplay between the bromo and methoxy groups in this compound could facilitate rearrangements, potentially involving the formation of carbocation intermediates that can undergo hydride or alkyl shifts.

Isomerization Pathways:

Isomerization involves the conversion of a molecule into a constitutional isomer or a stereoisomer. britannica.com For this compound, a potential isomerization pathway could involve the migration of the bromine atom to a different carbon, leading to a constitutional isomer. For example, under certain catalytic conditions, 1-bromobutane can be isomerized to 2-bromobutane. A similar process could hypothetically convert this compound to 2-bromo-1-methoxypropane, likely proceeding through a carbocation intermediate or via a radical mechanism.

The following table outlines a hypothetical isomerization of this compound.

| Starting Isomer | Conditions | Resulting Isomer |

| This compound | Lewis Acid Catalyst (e.g., AlBr(_3)) | 2-Bromo-1-methoxypropane |

It is important to note that such isomerization reactions are often equilibrium-driven, and the product distribution would depend on the relative stabilities of the isomers and the reaction conditions.

Regioselectivity and Stereoselectivity in Electrophilic and Radical Additions

The formation of this compound can be envisioned through the addition of hydrogen bromide (HBr) to 2-methoxypropene. The regioselectivity and stereoselectivity of this addition are dictated by the reaction mechanism, which can be either electrophilic or radical in nature.

Electrophilic Addition:

In the absence of radical initiators, the addition of HBr to an unsymmetrical alkene like 2-methoxypropene proceeds via an electrophilic addition mechanism. libretexts.org This reaction follows Markovnikov's rule , which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk

The mechanism involves the initial protonation of the double bond to form the more stable carbocation. In the case of 2-methoxypropene, protonation can occur at either C1 or C2. Protonation at C1 leads to a secondary carbocation at C2, which is stabilized by the adjacent oxygen atom through resonance. Protonation at C2 would lead to a primary carbocation at C1, which is less stable. Therefore, the formation of the secondary carbocation is favored. Subsequent attack by the bromide ion on this carbocation leads to the formation of 2-bromo-2-methoxypropane as the major product.

The stereochemistry of electrophilic addition can be complex. If the reaction creates a new stereocenter, a racemic mixture of enantiomers is often produced, as the planar carbocation intermediate can be attacked from either face with equal probability.

Radical Addition:

In the presence of peroxides or UV light, the addition of HBr to an alkene can proceed through a free radical mechanism. chemistrysteps.comyoutube.comyoutube.compharmaguideline.comlibretexts.org This reaction exhibits anti-Markovnikov regioselectivity . chemistrysteps.comyoutube.comyoutube.compharmaguideline.comlibretexts.org

The initiation step involves the formation of a bromine radical from HBr. This radical then adds to the double bond of 2-methoxypropene. The addition occurs at the less substituted carbon (C1) to generate the more stable secondary radical at C2, which is again stabilized by the adjacent oxygen atom. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, this compound, and regenerate a bromine radical to continue the chain reaction. chemistrysteps.comlibretexts.orglibretexts.org

The stereochemistry of radical addition is typically not highly selective, often leading to a mixture of syn and anti addition products. chemistrysteps.com

The following table summarizes the regioselectivity of HBr addition to 2-methoxypropene under different conditions:

| Alkene | Reagent | Conditions | Major Product | Regioselectivity |

| 2-Methoxypropene | HBr | No radical initiator | 2-Bromo-2-methoxypropane | Markovnikov |

| 2-Methoxypropene | HBr | Peroxides (ROOR) or UV light | This compound | Anti-Markovnikov |

Stereochemical Investigations of 1 Bromo 2 Methoxypropane

Chirality and Enantiomeric Forms of 1-Bromo-2-methoxypropane

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom (H), a bromine atom (Br) attached to the first carbon (C1), a methyl group (-CH3), and a methoxy (B1213986) group (-OCH3). This asymmetry means that the molecule is non-superimposable on its mirror image, leading to the existence of a pair of enantiomers: (R)-1-bromo-2-methoxypropane and (S)-1-bromo-2-methoxypropane.

These enantiomers possess identical physical properties such as boiling point, density, and refractive index. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. The (R) and (S) descriptors are assigned based on the Cahn-Ingold-Prelog priority rules, which rank the substituents attached to the chiral center. For this compound, the priority of the groups attached to C2 is as follows: -BrCH2 > -OCH3 > -CH3 > -H.

The distinct spatial arrangement of these enantiomers is crucial in their interaction with other chiral entities, including chiral reagents, catalysts, and biological systems.

Conformational Analysis and Dynamic Stereochemistry

The stereochemistry of this compound is not static; rotation around the C1-C2 single bond gives rise to different spatial arrangements of the atoms, known as conformations. The relative energies of these conformations determine the preferred shape of the molecule and can significantly impact its reactivity. The most stable conformations are the staggered conformations, where the substituents on the adjacent carbons are as far apart as possible, minimizing steric hindrance. Conversely, the eclipsed conformations, where the substituents are aligned, are energetically unfavorable.

Viewing the molecule down the C1-C2 bond, we can analyze the relative positions of the bromine atom on C1 and the methyl and methoxy groups on C2. The staggered conformations can be further classified as anti or gauche. In the anti conformation, the largest groups on the adjacent carbons (in this case, the bromine atom and the methyl or methoxy group) are positioned 180° apart. In the gauche conformations, these groups are positioned 60° apart.

Computational Studies of Conformational Energy Landscapes

For analogous 1,2-disubstituted propanes, it is generally observed that steric and electronic factors govern conformational preferences. The relative energies of the staggered conformers would be influenced by the balance between steric repulsion between the bulky bromine, methyl, and methoxy groups, and potential stabilizing stereoelectronic interactions, such as hyperconjugation. A hypothetical conformational energy profile would likely show the staggered conformers as energy minima and the eclipsed conformers as energy maxima. The relative energies of the different staggered (anti and gauche) and eclipsed conformers would dictate the conformational equilibrium of the molecule.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C1-C2-O) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0 (Reference) |

| Gauche (+) | +60° | 0.5 - 1.5 |

| Gauche (-) | -60° | 0.5 - 1.5 |

| Eclipsed (Syn-periplanar) | 0° | 4.0 - 6.0 |

| Eclipsed (Anticlinal) | ±120° | 3.5 - 5.0 |

| Note: This table presents hypothetical data based on typical values for similar small molecules to illustrate the expected relative energies of different conformations. Actual values for this compound would require specific computational studies. |

Experimental Probes of Conformational Preferences

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable for probing the conformational preferences of molecules in solution and in the gas phase.

In NMR spectroscopy, the magnitude of the vicinal coupling constants (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the protons on C1 and C2 of this compound, it would be possible to estimate the relative populations of the different staggered conformers.

IR spectroscopy can also provide insights into conformational equilibria. The vibrational frequencies of certain bonds can be sensitive to the conformational state of the molecule. By analyzing the IR spectrum, particularly in the fingerprint region, it may be possible to identify bands corresponding to different conformers and, in some cases, determine their relative abundances.

Influence of Stereochemistry on Reaction Kinetics and Thermodynamics

The stereochemistry of this compound has a profound impact on the kinetics and thermodynamics of its chemical reactions. The spatial arrangement of the atoms around the chiral center can influence the accessibility of the reaction site to attacking reagents and the stability of the transition states and products.

In nucleophilic substitution reactions (SN2), for example, the nucleophile must attack the carbon atom bearing the leaving group (bromine) from the backside. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. The different conformations of the (R) and (S)-enantiomers will present different steric environments to the incoming nucleophile, potentially leading to different reaction rates. For instance, a conformation where a bulky group partially shields the backside of the C-Br bond will have a higher activation energy and thus a slower reaction rate compared to a less hindered conformation.

The thermodynamic stability of the products can also be influenced by stereochemistry. In elimination reactions (E2), the formation of a particular alkene stereoisomer (E or Z) may be favored depending on the conformation of the starting material and the stereochemical relationship between the leaving group and the proton being abstracted.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

When a chiral molecule like this compound undergoes a reaction that creates a new chiral center, the stereochemical outcome can be either diastereoselective or enantioselective.

Control of Stereochemistry in New Chiral Center Formation

If this compound reacts with a nucleophile to form a product with a new stereocenter, the existing chiral center at C2 can influence the stereochemistry of the newly formed center. This is known as diastereoselectivity. The two diastereomers of the product will be formed in unequal amounts because the transition states leading to their formation are diastereomeric and thus have different energies.

The degree of diastereoselectivity will depend on the nature of the reactants, the reaction conditions, and the specific conformation of this compound that is most reactive. For example, in a reaction where a bulky nucleophile attacks, the steric interactions in the transition state will be a major determining factor for which diastereomer is formed preferentially.

Enantioselectivity comes into play when a racemic mixture of this compound is reacted with a chiral, non-racemic reagent or catalyst. The two enantiomers of this compound will react at different rates with the chiral entity, leading to a kinetic resolution. This results in one enantiomer of the product being formed in excess and the unreacted starting material being enriched in the other enantiomer. This principle is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds.

Lack of Specific Research Data on Resolution of this compound Enantiomers

A comprehensive search of available scientific literature reveals a significant gap in detailed research specifically addressing the resolution of enantiomeric mixtures of this compound. While general principles of stereochemistry and various established techniques for separating enantiomers are well-documented for other chiral compounds, specific studies detailing the application of these methods to this compound, including detailed research findings and data tables, could not be located.

The resolution of a racemic mixture into its constituent enantiomers is a critical process in stereochemistry, often employing methods such as:

Classical Resolution: This involves the use of a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.

Chromatographic Methods: Chiral chromatography, utilizing a chiral stationary phase (CSP), can effectively separate enantiomers based on their differential interactions with the CSP.

Enzymatic Resolution: This technique leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Despite the theoretical applicability of these methods to this compound, the absence of published research means that no specific data on resolving agents, experimental conditions, enantiomeric excess (ee) values, or specific rotation values for the separated enantiomers of this compound are available.

Consequently, it is not possible to provide a detailed account of the resolution techniques for the enantiomeric mixtures of this compound with accompanying data tables and in-depth research findings as requested. The available information is limited to the general methodologies for chiral separation, without specific application to the target compound.

Computational and Theoretical Studies of 1 Bromo 2 Methoxypropane

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for predicting a wide range of molecular properties and behaviors. DFT methods are used to determine atomic and molecular properties of chemical systems. nih.gov

DFT is extensively used to map out the potential energy surfaces of chemical reactions, providing crucial insights into reaction mechanisms. By locating and characterizing the structures of transition states (the highest energy point along a reaction coordinate), chemists can understand the feasibility and kinetics of a reaction. utexas.edubritannica.com The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction rates. youtube.com

For halogenated ethers similar to 1-bromo-2-methoxypropane, DFT methods like the M06-2X functional with a 6-311++G** basis set have been successfully employed to investigate reaction mechanisms, such as hydrogen abstraction. chemrevlett.com In such studies, the reaction is modeled to proceed through the formation of a transition state, and key thermodynamic data (changes in enthalpy, entropy, and Gibbs free energy) are calculated to determine if the reaction is spontaneous and which reaction pathways are most favorable. chemrevlett.comresearchgate.net The slowest step in the reaction mechanism, known as the rate-determining step, can be identified by comparing the Gibbs free energies of formation for each step. chemrevlett.com DFT modeling can provide detailed energetics for complex reaction pathways, including transmetalation and reductive elimination steps in catalyzed reactions. mdpi.com

Table 1: Illustrative Example of DFT-Calculated Energetics for a Hypothetical Reaction Pathway

| Step | Reactant Complex | Transition State (TS) | Product Complex | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |

|---|---|---|---|---|---|

| Oxidative Addition | Reactant + Catalyst | TS1 | Intermediate 1 | 15.2 | -5.8 |

| Transmetalation | Intermediate 1 | TS2 | Intermediate 2 | 10.5 | -2.1 |

| Reductive Elimination | Intermediate 2 | TS3 | Product + Catalyst | 22.1 | -30.5 |

Note: This table contains hypothetical data for illustrative purposes.

DFT calculations are a powerful tool for predicting spectroscopic properties, which aids in the identification and characterization of molecules. Quantum mechanical calculations, particularly using DFT, have become popular for predicting NMR chemical shifts with reasonable accuracy. nih.gov

For predicting NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT functionals like B3LYP and basis sets such as 6-311+G(2d,p). mdpi.com Often, a systematic error exists in the calculated shifts, which can be corrected by a linear scaling procedure, where the calculated values are plotted against experimental data for a set of known compounds to generate a correction equation. mdpi.com This approach can achieve high accuracy, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts. nih.gov The accuracy of these predictions can be sufficient to resolve ambiguities in experimental resonance assignments. mdpi.com

Vibrational frequencies, corresponding to peaks in an infrared (IR) spectrum, can also be calculated. These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies help in identifying functional groups and confirming the nature of stationary points on the potential energy surface (a true minimum has all real frequencies, while a transition state has one imaginary frequency).

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Scaled δ (ppm) |

|---|---|---|---|

| H-1a | 3.55 | 3.70 | 3.54 |

| H-1b | 3.45 | 3.60 | 3.44 |

| H-2 | 3.80 | 3.95 | 3.79 |

| H-3 (CH₃) | 1.25 | 1.35 | 1.24 |

| OCH₃ | 3.30 | 3.45 | 3.29 |

Note: This table contains hypothetical data for illustrative purposes. Scaled shifts are derived from a linear regression of calculated vs. experimental data.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Beyond DFT, other methods are available for analyzing the electronic structure of this compound. These methods are broadly classified as ab initio and semi-empirical.

Ab initio methods compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.org These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), form a hierarchy of increasing accuracy and computational cost. They provide fundamental information about the molecule's electronic structure, including molecular orbital energies, electron density distribution, and electrostatic potential. This information is critical for understanding bonding, polarity, and reactive sites within the molecule.

Semi-empirical methods , such as AM1 and PM3, also solve the Schrödinger equation but simplify the calculations by omitting or approximating many of the computationally expensive integrals and using parameters derived from experimental data to compensate. scispace.comststephens.net.in This makes them significantly faster than ab initio or DFT methods, allowing them to be applied to much larger molecular systems. libretexts.org While less accurate in an absolute sense, they are valuable for initial explorations of molecular properties and for studying large systems where more rigorous methods are computationally prohibitive. scispace.com

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the molecule's dynamic behavior. nih.gov

For a flexible molecule like this compound, which has rotatable single bonds, MD simulations are invaluable for studying conformational stability. The molecule can exist in various conformations (e.g., different staggered arrangements, or rotamers, around the C-C and C-O bonds). An MD simulation can explore the potential energy landscape of the molecule, identifying the most stable, low-energy conformers and the energy barriers that separate them. plos.org This provides insight into the relative populations of different conformers at a given temperature and the rates of interconversion between them. Such simulations are crucial for understanding how the molecule's shape and flexibility influence its physical properties and reactivity.

Quantitative Structure-Activity Relationships (QSAR) for Related Bromoethers

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific property or biological activity. wikipedia.orglibretexts.org These models are built by first calculating a set of numerical descriptors that quantify various aspects of the molecules' physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). nih.gov A mathematical model is then developed to relate these descriptors to the observed activity. wikipedia.org

For bromoethers, QSAR models have been developed to predict properties such as endocrine-disrupting activity and metabolic stability for classes of compounds like brominated flame retardants. nih.govflemingcollege.canih.gov In a hypothetical QSAR study involving this compound and related bromoethers, one would:

Compile a dataset of bromoethers with known experimental data for a specific activity (e.g., toxicity or receptor binding).

Calculate a variety of molecular descriptors for each compound.

Use statistical methods like multiple linear regression to build an equation linking the descriptors to the activity.

Validate the model to ensure it has predictive power for new, untested compounds.

These models are valuable tools for screening chemical libraries and prioritizing compounds for further experimental testing. nih.gov

Advanced Theoretical Models for Understanding Reaction Mechanisms

To gain a deeper understanding of reaction rates and pathways, advanced theoretical frameworks like Transition State Theory and Marcus Theory are employed.

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and an "activated complex" at the transition state. britannica.comwikipedia.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts to products. britannica.com The central equation in TST is the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). utexas.edu By computationally determining the thermodynamic properties of the transition state (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), TST allows for the prediction of reaction rates from first principles. wikipedia.org

Marcus Theory was originally developed to explain the rates of electron transfer (ET) reactions. wikipedia.org Unlike TST, which is suited for reactions involving bond making and breaking, Marcus theory is ideal for processes where an electron moves from a donor to an acceptor. wikipedia.org The theory introduces the concept of reorganization energy (λ), which is the energy required to distort the structures of the reactants and the surrounding solvent into the configuration of the products, without the electron actually being transferred. wordpress.comlibretexts.org A key prediction of Marcus theory is the parabolic relationship between the reaction rate and the Gibbs free energy of the reaction (ΔG°). It predicts that the rate will increase with driving force until -ΔG° = λ, after which the rate will counterintuitively decrease in the "Marcus inverted region". libretexts.orglibretexts.org This theory would be applicable to any reaction involving this compound that proceeds via an electron transfer mechanism.

Solvation Models and Their Impact on Computational Predictions

In the computational and theoretical study of this compound, the choice of a solvation model is critical for accurately predicting its chemical and physical properties in a condensed phase. Solvation models in computational chemistry are methods used to account for the effects of a solvent on a solute, which can significantly influence molecular structure, reactivity, and energetics. wikipedia.org These models can be broadly categorized into two main classes: explicit and implicit solvent models, with hybrid models also available. wikipedia.orgfiveable.me

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. fiveable.me This approach provides a detailed, atomistic view of the solute's immediate environment, capturing specific interactions like hydrogen bonding and local solvent ordering. fiveable.me However, the high computational cost associated with the large number of solvent molecules often limits its application to smaller systems or shorter simulation times. wikipedia.org

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. github.ioacs.org This method is computationally efficient and provides a good approximation of the bulk electrostatic effects of the solvent. wikipedia.orgacs.org Common implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). github.iopyscf.org

The selection of a solvation model can have a profound impact on the computational predictions for this compound. For instance, the conformational equilibrium of the molecule, which is dependent on the relative energies of its different conformers, can be significantly altered by the solvent environment. The polarity of this compound, arising from the electronegative bromine and oxygen atoms, will lead to notable interactions with polar solvents.

The following table illustrates the conceptual differences between major solvation models and their likely impact on predictions for this compound:

Table 1: Comparison of Solvation Models and Their Potential Impact on this compound Predictions| Model Type | Specific Model | Description | Potential Impact on this compound Predictions |

|---|---|---|---|

| Implicit (Continuum) | PCM (Polarizable Continuum Model) | Embeds the solute in a cavity within a continuous dielectric medium. pyscf.orgnih.gov | Useful for predicting bulk solvent effects on properties like conformational stability and reaction energetics. May be less accurate for processes where specific solute-solvent interactions are dominant. |

| SMD (Solvation Model based on Density) | A universal continuum model that includes contributions from short-range interactions based on the solvent-accessible surface area of the solute's atoms. github.io | Offers a more refined prediction of solvation free energies compared to standard PCM by accounting for cavity-dispersion and solvent-structure effects. github.io This can be particularly relevant for accurately modeling the interactions of the bromine and methoxy (B1213986) groups with the solvent. | |

| COSMO (Conductor-like Screening Model) | Treats the solvent as a conductor-like medium, which simplifies the calculation of the solute's surface charges. github.io | Efficient for calculating solvation energies and is often used in conjunction with other models like COSMO-RS for predicting thermodynamic properties in mixtures. wikipedia.org | |

| Explicit | N/A | Individual solvent molecules are explicitly included in the simulation box around the solute. fiveable.me | Provides a highly detailed picture of the solvation shell around this compound, capturing specific interactions such as hydrogen bonding (if applicable with the solvent) and steric effects. This level of detail is crucial for understanding reaction mechanisms and dynamics at a molecular level. However, it is computationally intensive. |

| Hybrid | QM/MM (Quantum Mechanics/Molecular Mechanics) | The solute (this compound) is treated with quantum mechanics, while the surrounding solvent molecules are treated with classical molecular mechanics. fiveable.me | Balances computational cost and accuracy by focusing computational resources on the chemically active region. This approach is well-suited for studying reactions of this compound in solution, where electronic changes in the solute are significant. |

Research findings on related halogenated and heteroatom-substituted compounds have shown that the choice of the continuum model and the definition of the solvent cavity are crucial for obtaining reliable solvation energies. researchgate.net For polyfunctional compounds, accurately modeling the interactions of polar groups is essential. researchgate.net The SMD model, for example, has been noted for its broad applicability to any charged or uncharged solute in any solvent. github.io

The impact of the chosen solvation model extends to the prediction of various properties of this compound. For example, the calculated free energy of solvation will directly influence predictions of its solubility and partition coefficients. Furthermore, theoretical calculations of reaction pathways and transition states involving this compound will be highly sensitive to how the solvent is modeled, as the solvent can stabilize or destabilize reactants, products, and transition states differently.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For a volatile and chiral compound like 1-bromo-2-methoxypropane, several chromatographic methods are essential for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography is an ideal technique for the separation and analysis of volatile compounds such as this compound. In GC, the compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

The retention of a compound in a GC system can be standardized using the Kovats retention index, which converts retention times into system-independent constants. wikipedia.orgresearchgate.net For this compound, the experimental Kovats retention index on a semi-standard non-polar column is 754, which aids in its identification when analyzing complex mixtures. nih.gov

When coupled with a mass spectrometer, GC becomes a powerful tool for both separation and identification. oup.com The mass spectrometer ionizes the molecules eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. This provides a unique mass spectrum that serves as a molecular fingerprint. The GC-MS technique is highly sensitive, making it suitable for detecting trace amounts of this compound or any volatile byproducts in a reaction mixture. nih.govalsglobal.eu

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds in a liquid mobile phase. chemyx.com It is particularly valuable for monitoring the progress of chemical reactions by quantifying the consumption of reactants and the formation of products over time. bridgewater.eduresearchgate.net

For a reaction involving this compound, HPLC can provide real-time kinetic data. bridgewater.edu A typical approach would involve a reversed-phase HPLC method, likely utilizing a C18 stationary phase. The mobile phase would be a mixture of polar organic solvents, such as methanol (B129727) or acetonitrile, and water. A UV detector is commonly used, although the lack of a strong chromophore in this compound might necessitate the use of more universal detectors or coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. chemyx.comacs.org

A systematic approach to developing an HPLC method for reaction monitoring is outlined in the table below.

| Parameter | Initial Condition | Optimization Goal | Rationale |

|---|---|---|---|

| Stationary Phase | C18 (Octadecyl silane) | Achieve adequate retention | Standard choice for non-polar to moderately polar analytes. |

| Mobile Phase | Methanol/Water (50:50) | Optimize resolution and run time | Adjusting the solvent ratio changes the elution strength and selectivity. |

| Flow Rate | 1.0 mL/min | Improve peak shape and reduce run time | Higher flow rates decrease analysis time but may reduce efficiency. |

| Detection | UV (210 nm) / MS | Enhance sensitivity and specificity | Low UV wavelength for compounds without strong chromophores; MS provides mass information. |

Chiral Chromatography for Enantiomeric Purity Determination

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial, particularly in pharmaceutical contexts. registech.com Chiral chromatography is the primary technique used for this purpose. sigmaaldrich.comhplc.today

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral molecules. phenomenex.commdpi.com Method development is often an empirical process involving screening a variety of columns and mobile phases. sigmaaldrich.comphenomenex.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be explored to achieve the optimal separation of the enantiomers of this compound. hplc.today Gas chromatography with a chiral stationary phase, often a modified cyclodextrin, can also be employed for the enantioselective analysis of volatile chiral compounds. oup.comresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy would show four distinct signals corresponding to the four unique proton environments in the molecule. The predicted chemical shifts and splitting patterns are based on the analysis of similar structures, such as 1-bromo-2-methylpropane, with adjustments for the electronegative methoxy (B1213986) group. docbrown.info Similarly, the ¹³C NMR spectrum is predicted to show four signals, one for each chemically non-equivalent carbon atom. docbrown.info

Two-dimensional (2D-NMR) experiments, such as COSY and HSQC, would be used to definitively assign these signals. A COSY spectrum would confirm which protons are coupled to each other, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, providing unambiguous confirmation of the molecule's backbone.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| -CH(OCH₃)CH₃ | ¹H NMR | ~1.2 | Doublet (d) | Coupled to the C2-H proton. |

| -OCH₃ | ¹H NMR | ~3.4 | Singlet (s) | No adjacent protons to couple with. |

| -CH (OCH₃)CH₃ | ¹H NMR | ~3.5 | Multiplet (m) | Coupled to both the -CH₂Br and -CH₃ protons. |

| -CH₂ Br | ¹H NMR | ~3.6 | Multiplet (m) | Coupled to the C2-H proton. Protons are diastereotopic. |

| -CH(OCH₃)C H₃ | ¹³C NMR | ~18 | - | Methyl group attached to the stereocenter. |

| -OC H₃ | ¹³C NMR | ~57 | - | Methoxy carbon. |

| -C H₂Br | ¹³C NMR | ~38 | - | Carbon bearing the bromine atom. |

| -C H(OCH₃)CH₃ | ¹³C NMR | ~80 | - | Chiral carbon, deshielded by the oxygen atom. |

Mass Spectrometry (MS) and Tandem MS for Fragment Analysis